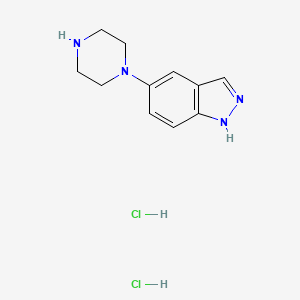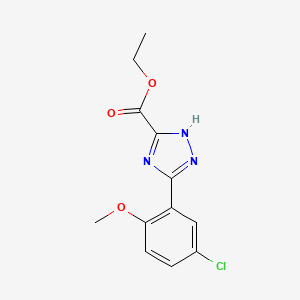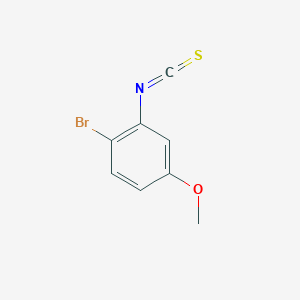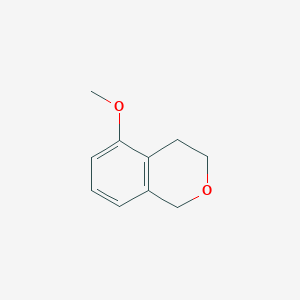
5-(Piperazin-1-yl)-1H-indazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-yl)-1H-indazole dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, including their use in various therapeutic agents. The compound features a piperazine ring attached to an indazole moiety, making it a significant molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)-1H-indazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents such as bromoethane or chloroethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Piperazin-1-yl)-1H-indazole dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between piperazine derivatives and biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs .
Medicine: Medically, this compound is investigated for its potential therapeutic applications. Piperazine derivatives are known for their antidepressant, antipsychotic, and antiviral properties, and this compound is no exception .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial processes .
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmitter levels and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-Pyridyl)piperazine: Known for its anxiolytic and antidepressant properties.
4-(2-Methoxyphenyl)piperazine: Used in the treatment of psychiatric disorders.
1-(3-Chlorophenyl)piperazine: Investigated for its potential as an antipsychotic agent.
Uniqueness: 5-(Piperazin-1-yl)-1H-indazole dihydrochloride stands out due to its unique indazole moiety, which imparts distinct pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C11H16Cl2N4 |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
5-piperazin-1-yl-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H |
Clé InChI |
DGOGOMRPRBFRRG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)

![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)

![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)







![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)

